molecular formula C20H24N4 B11285806 1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285806
M. Wt: 320.4 g/mol
InChI Key: WMURWEUXWXPSAC-UHFFFAOYSA-N
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Description

1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of benzimidazole derivatives. . This particular compound features a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with butylamino, methyl, propyl, and cyanide substituents, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be achieved through several synthetic routes. One common method involves the condensation of 2-haloanilines with aldehydes, followed by cyclization and functional group modifications . The reaction typically requires the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(BUTYLAMINO)-3-METHYL-2-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

1-(butylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H24N4/c1-4-6-12-22-19-15(9-5-2)14(3)16(13-21)20-23-17-10-7-8-11-18(17)24(19)20/h7-8,10-11,22H,4-6,9,12H2,1-3H3

InChI Key

WMURWEUXWXPSAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC

Origin of Product

United States

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